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Compound of Interest

3-Amino-2-hydroxypropanamide
Compound Name:

hydrochloride
CAS No.: 1795284-20-6
Cat. No.: B2570247

Get Quote

Structural Dynamics, Synthetic Utility, and Bioactive
Potential[1]
Executive Summary

This technical guide provides a rigorous comparison between DL-Isoserine (3-amino-2-
hydroxypropanoic acid) and its C-terminal amide derivative, 3-Amino-2-hydroxypropanamide
HCI (Isoserinamide Hydrochloride).

While DL-Isoserine serves as a fundamental non-proteinogenic

-amino acid building block, its amide counterpart represents a "capped" pharmacophore
essential for preventing C-terminal degradation in peptidomimetics. This guide analyzes their
physicochemical divergence, synthetic interconversion, and specific utility in drug discovery,
particularly in the design of aminopeptidase inhibitors.

Part 1: Structural & Physicochemical Analysis
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The core distinction lies in the C-terminal functionality: the carboxylic acid in isoserine versus

the primary amide in the hydrochloride salt. This alteration dictates the molecule's ionization

state, solubility profile, and reactivity.
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. 3-Amino-2-
Feature DL-Isoserine .
hydroxypropanamide HCI
] ) 3-Amino-2-
3-Amino-2-hydroxypropanoic )
IUPAC Name i hydroxypropanamide
aci
hydrochloride
Molecular Formula
Molar Mass 105.09 g/mol 140.57 g/mol
Zwitterion ( Cationic Salt (
State (pH 7)
) )
-COOH: ~3.5 Amide: Non-ionizable
pKa (approx)
-NH2: ~10.2 "NH2: ~9.5
- ) Water (Very High), MeOH
Solubility Water (High), EtOH (Low)
(Mod), DMSO
. _ . Hygroscopic; prone to
Stability Stable solid; non-hygroscopic o
hydrolysis in base
CAS 565-71-9 (DL) 6252-08-0 (Free base ref)

1.2 Structural Isomerism & Topology

Unlike Serine (

-amino,

-hydroxy), Isoserine is a

-amino,
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-hydroxy acid. This "regio-shift" extends the backbone distance between the amine and the
carbonyl, introducing an extra methylene group into the peptide backbone when coupled.

o DL-Isoserine: Acts as a hydrogen bond donor/acceptor network due to the free carboxylate.

e Amide HCI: The amide group mimics the transition state of peptide bond hydrolysis and
removes the negative charge of the carboxylate, significantly altering binding affinity in
metalloprotease active sites.

Part 2: Synthetic Utility & Reactivity[4][5]
2.1 The "Capping" Strategy

In peptidomimetic drug design, converting the acid (Isoserine) to the amide (Isoserinamide) is a
strategic move to:

e Block C-terminal degradation: Carboxypeptidases cannot cleave the C-terminal amide.

» Modulate Polarity: The amide is neutral, whereas the acid is anionic at physiological pH,
affecting membrane permeability.

o Target Specificity: The amide group is critical for hydrogen bonding within the S1' pocket of
enzymes like Methionine Aminopeptidase-2 (MetAP2).

2.2 Synthetic Pathway Visualization

The following diagram illustrates the conversion of DL-Isoserine to its Amide HCI salt via a
Methyl Ester intermediate, highlighting the critical protection and activation steps.
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Figure 1: Synthetic workflow for the conversion of DL-Isoserine to 3-Amino-2-
hydroxypropanamide HCI.

Part 3: Experimental Protocols
3.1 Protocol: Synthesis of 3-Amino-2-hydroxypropanamide HCI

Objective: Convert DL-Isoserine to its amide hydrochloride salt to create a stable C-terminal
building block.

Reagents:

DL-Isoserine (Solid)[1][2]

Thionyl Chloride (

)

Methanol (Anhydrous)

Ammonia gas (

) or 7N

in Methanol

Diethyl Ether (for precipitation)

Step-by-Step Methodology:

« Esterification (Activation):

[¢]

Suspend DL-Isoserine (10 mmol) in anhydrous Methanol (20 mL) at 0°C.

o

Dropwise add Thionyl Chloride (12 mmol). Caution: Exothermic, HCI gas evolution.

o

Reflux for 4 hours. The solution should become clear as the methyl ester HCI salt forms.

[¢]

Concentrate in vacuo to yield the oily methyl ester hydrochloride.

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://cymitquimica.com/cas/632-12-2/
https://wap.guidechem.com/encyclopedia/dl-isoserine-dic491728.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2570247?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Ammonolysis (Conversion):

o

Redissolve the crude ester in cold Methanol (10 mL).

[¢]

Saturate the solution with anhydrous Ammonia gas at 0°C for 30 minutes (or add 10 eq of
7N

IMeOH).

[¢]

Seal the vessel and stir at room temperature for 24 hours.

o

Monitoring: Use TLC (Eluent: n-BuOH/AcOH/H20 4:1:1). The ester spot (

) should disappear, replaced by the lower

amide spot.
« Isolation of HCI Salt:
o Evaporate solvent to dryness.

Redissolve residue in minimal absolute Ethanol.

[e]

o

Add 1.2 eq of HCI (4M in Dioxane) to ensure full protonation of the amine.

[¢]

Precipitate by adding cold Diethyl Ether.

[¢]

Filter the white crystalline solid and dry under high vacuum.

3.2 Analytical Validation (HPLC)

System: C18 Reverse Phase is often insufficient due to high polarity. Use HILIC (Hydrophilic
Interaction Liquid Chromatography).

¢ Column: Amide-functionalized HILIC column (e.g., TSKgel Amide-80).
o Mobile Phase: Acetonitrile : Ammonium Formate Buffer (10mM, pH 3.0) [85:15].[3]

e Detection: UV at 210 nm (low sensitivity) or derivatization with OPA (o-Phthalaldehyde) for
fluorescence detection.
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« Differentiation:
o DL-Isoserine:[1][2][4][5] Elutes earlier (more polar/zwitterionic).

o Amide HCI: Retains slightly longer due to loss of the anionic carboxylate repulsion,

depending on column chemistry.

Part 4: Biological Context & Mechanism[1]
4.1 Peptidomimetics and Protease Inhibition

The transition from Isoserine to its Amide is crucial in the design of Aminopeptidase Inhibitors.

o Mechanism: Aminopeptidases (like APN/CD13) recognize the N-terminal amine. The
adjacent hydroxyl group (in Isoserine derivatives) mimics the transition state of the peptide

bond hydrolysis.[6]

o Why the Amide? In compounds like Bestatin (which contains a related AHPA core), the C-
terminus is often derivatized. However, synthetic analogues using 3-amino-2-
hydroxypropanamide show that the terminal amide can act as a hydrogen bond donor to the

enzyme's catalytic backbone, improving

values compared to the free acid, which may suffer from electrostatic repulsion in
hydrophobic pockets.

4.2 Signhaling Pathway: MetAP2 Inhibition

The following diagram details how Isoserine-derived amides interfere with the Methionine
Aminopeptidase 2 (MetAP2) pathway, a target for angiogenesis inhibition.
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Figure 2: Mechanism of action for Isoserine-amide derivatives in MetAP2 inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. CAS 632-12-2: Isoserine | CymitQuimica [cymitquimica.com]

2. Page loading... [wap.guidechem.com]

3. Design, synthesis and biological evaluation of novel L-isoserine tripeptide derivatives as
aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

e 4. Isoserine | C3H7NO3 | CID 11267 - PubChem [pubchem.ncbi.nlm.nih.gov]
¢ 5. chemimpex.com [chemimpex.com]
e 6. wjarr.com [wjarr.com]

¢ 7. 3-amino-N-hydroxypropanamide | C3H8N202 | CID 269947 - PubChem
[pubchem.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [Technical Guide: DL-Isoserine vs. 3-Amino-2-
Hydroxypropanamide HCI]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2570247/docs#technical-guide-dl-isoserine-vs-3-
amino-2-hydroxypropanamide-hcl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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